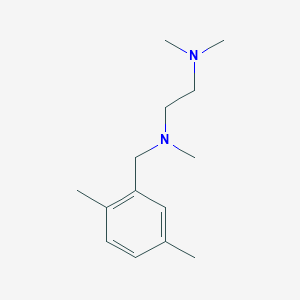
N-(2-methoxyethyl)-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N'-phenylethanediamide, also known as MPEDA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its unique properties and has shown promising results in various fields of study.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide is not fully understood. However, it is believed to act as a chelating agent, which can bind to metal ions and prevent them from interacting with biological molecules. This property makes N-(2-methoxyethyl)-N'-phenylethanediamide a useful tool in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-phenylethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antifungal activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyethyl)-N'-phenylethanediamide in lab experiments is its ability to form stable metal complexes. This property makes it a useful tool in the study of metalloproteins and metalloenzymes. However, one limitation of using N-(2-methoxyethyl)-N'-phenylethanediamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-N'-phenylethanediamide. One area of interest is the development of new metal complexes for use in medicinal chemistry. Another area of interest is the study of the mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide and its potential use in the treatment of various diseases. Additionally, the use of N-(2-methoxyethyl)-N'-phenylethanediamide as a chiral auxiliary in asymmetric synthesis could lead to the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
N-(2-methoxyethyl)-N'-phenylethanediamide can be synthesized through the reaction of 2-methoxyethylamine and phenylethyl isocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform and a catalyst such as triethylamine. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-N'-phenylethanediamide has been extensively studied in various scientific fields. It has been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit potent antimicrobial and antitumor activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been used as a chiral auxiliary in asymmetric synthesis, which has led to the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUETXVKASGRXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)


![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)

![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)